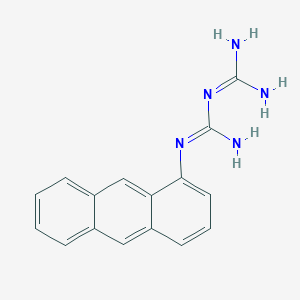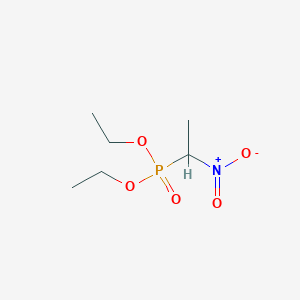
Phosphonic acid, (1-nitroethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-nitroethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H14NO5P. This compound contains a phosphonic acid group, a nitroethyl group, and two ethyl ester groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-nitroethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a nitroalkane under basic conditions. The reaction can be represented as follows:
(C2H5O)2P(O)H+CH3CH(NO2)→(C2H5O)2P(O)CH2CH(NO2)
This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic attack of the diethyl phosphite on the nitroalkane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-nitroethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (1-nitroethyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-nitroethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions and other biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1-nitroethyl)-, diethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, (1-nitroethyl)-, dimethyl ester
- Phosphonic acid, (1-nitroethyl)-, dipropyl ester
- Phosphonic acid, (1-nitroethyl)-, dibutyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Propriétés
Numéro CAS |
60593-26-2 |
|---|---|
Formule moléculaire |
C6H14NO5P |
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-nitroethane |
InChI |
InChI=1S/C6H14NO5P/c1-4-11-13(10,12-5-2)6(3)7(8)9/h6H,4-5H2,1-3H3 |
Clé InChI |
QRLMJVRWYNUMLN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


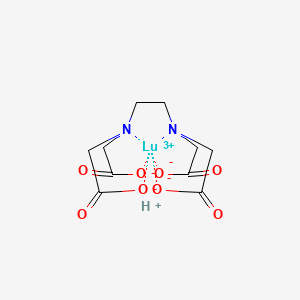
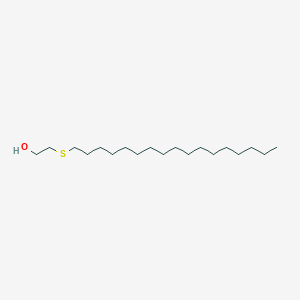
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
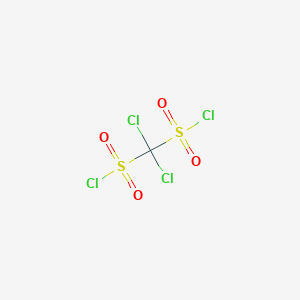
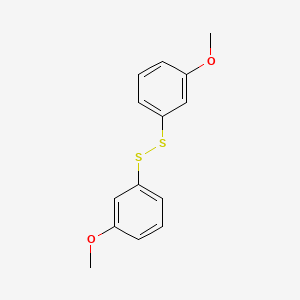
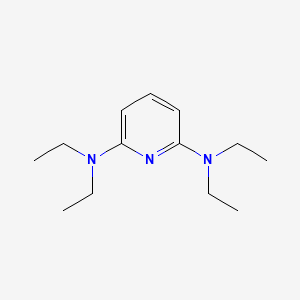
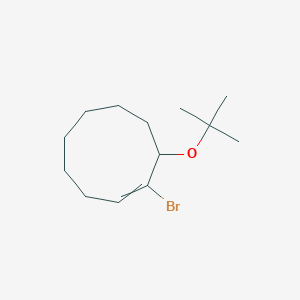

![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
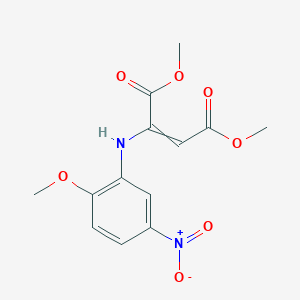
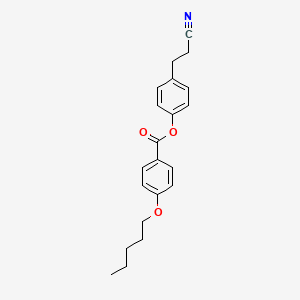
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
